molecular formula C14H24O B14520739 [1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol CAS No. 62603-26-3

[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol

Cat. No.: B14520739
CAS No.: 62603-26-3
M. Wt: 208.34 g/mol
InChI Key: OYRXODUXNXQLPM-UHFFFAOYSA-N
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Description

[1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol: is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl and methanol groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol typically involves multiple steps, starting from simpler organic molecules. One common approach is the alkylation of a cyclohexene derivative with a suitable alkyl halide, followed by reduction and functional group transformations to introduce the methanol group. The reaction conditions often require the use of strong bases, reducing agents, and specific solvents to achieve the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into various alcohols or alkanes, depending on the reducing agent used, such as lithium aluminum hydride or hydrogen gas with a metal catalyst.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

    Nucleophiles: Halogens, hydroxide ions.

Major Products:

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, alkanes.

    Substitution Products: Various substituted cyclohexene derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial purposes.

Biology: In biological research, the compound may be used to study enzyme interactions and metabolic pathways, providing insights into cellular processes.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which [1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biochemical pathways. This can result in changes in cellular function, which can be harnessed for therapeutic or industrial applications.

Comparison with Similar Compounds

  • 1,4-Dimethyl-2-(2-methyl-1-cyclopenten-1-yl)-8-methylenebicyclo[3.2.1]oct-3-en-2-ol: This compound has a similar cyclohexene structure but with different substituents, leading to distinct chemical properties.
  • [6-(1S,6R)-2,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-yl]-1-vinyl-2-cyclohexen-1-ol](https://www.sigmaaldrich.com/US/en/search/3-methylbut-2-en-1-ol?page=1&perPage=30&sort=relevance&term=3-methylbut-2-en-1-ol&type=product_name): Another related compound with a bicyclic structure, offering different reactivity and applications.

Uniqueness: The uniqueness of [1,4-Dimethyl-2-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]methanol lies in its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential for diverse applications in various fields.

Properties

CAS No.

62603-26-3

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

[1,4-dimethyl-2-(2-methylbut-2-enyl)cyclohex-3-en-1-yl]methanol

InChI

InChI=1S/C14H24O/c1-5-11(2)8-13-9-12(3)6-7-14(13,4)10-15/h5,9,13,15H,6-8,10H2,1-4H3

InChI Key

OYRXODUXNXQLPM-UHFFFAOYSA-N

Canonical SMILES

CC=C(C)CC1C=C(CCC1(C)CO)C

Origin of Product

United States

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